![molecular formula C16H10ClF3N2OS B2448641 4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 914660-36-9](/img/structure/B2448641.png)
4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Properties
One of the key applications of thiazol-2-amine derivatives, including compounds similar to 4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, is their antimicrobial and antifungal efficacy. Studies have shown that these compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Anti-inflammatory Activity
Another significant application is in anti-inflammatory treatments. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been studied for their anti-inflammatory activity. These compounds have shown direct inhibition of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Neurodegenerative Disease Therapeutics
These compounds have also been explored for their potential in treating neurodegenerative diseases. Specifically, 4-(4-chlorophenyl)thiazol-2-amines have been synthesized and evaluated for inhibitory properties towards bovine pancreatic DNase I, showing potential as Alzheimer's therapeutics based on dual 5-LO and DNase I inhibition. This also includes anti-inflammatory properties (Šmelcerović et al., 2019).
Corrosion Inhibition
These thiazole derivatives are also used in the field of corrosion inhibition. Theoretical studies on certain thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been conducted to understand their efficacy in preventing corrosion of iron. This involves assessing various quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Drug Transport
In the realm of drug transport, these compounds have been utilized in the formation of complexes to improve solubility and stability. For instance, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been developed as novel systems for drug transport, enhancing the delivery of therapeutics (Asela et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFEZCZQVWLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
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